1,3-Dimethylpyrazole;2,4,6-trinitrophenol
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Overview
Description
1,3-Dimethylpyrazole;2,4,6-trinitrophenol: is a compound that combines the properties of both 1,3-dimethylpyrazole and 2,4,6-trinitrophenol. 1,3-Dimethylpyrazole is a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpyrazole can be synthesized through the reaction of hydrazine with acetylacetone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to yield 1,3-dimethylpyrazole .
2,4,6-Trinitrophenol is commonly synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration .
Industrial Production Methods: Industrial production of 1,3-dimethylpyrazole involves similar synthetic routes but on a larger scale, often using continuous flow reactors to optimize yield and efficiency. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenol derivatives.
Nucleophilic Substitution: It can react with nucleophiles to form various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Major Products:
Oxidation of 1,3-Dimethylpyrazole: Produces pyrazole-3,5-dicarboxylic acid derivatives.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenol derivatives.
Scientific Research Applications
Chemistry: 1,3-Dimethylpyrazole is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties .
Biology and Medicine: 2,4,6-Trinitrophenol is used in biochemical assays and as a reagent for detecting proteins and amino acids due to its ability to form colored complexes .
Industry: 1,3-Dimethylpyrazole is used as a nitrification inhibitor in agriculture to improve nitrogen use efficiency in crops . 2,4,6-Trinitrophenol is used in the manufacture of explosives, dyes, and as a stabilizer for certain materials .
Mechanism of Action
1,3-Dimethylpyrazole: The compound acts as a nitrification inhibitor by chelating metal ions required by nitrifying bacteria, thereby inhibiting the activity of enzymes involved in the nitrification process .
2,4,6-Trinitrophenol: The compound exerts its effects through its nitro groups, which can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another nitrogen-containing heterocyclic compound used in similar applications as 1,3-dimethylpyrazole.
2,4-Dinitrophenol: A nitroaromatic compound similar to 2,4,6-trinitrophenol but with two nitro groups instead of three.
Uniqueness: 1,3-Dimethylpyrazole is unique due to its specific substitution pattern, which affects its reactivity and binding properties. 2,4,6-Trinitrophenol is unique due to its high nitration level, making it more reactive and explosive compared to other nitrophenols .
Properties
CAS No. |
1706-37-2 |
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Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
1,3-dimethylpyrazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-5-3-4-7(2)6-5/h1-2,10H;3-4H,1-2H3 |
InChI Key |
COAAPUBFXYLENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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